molecular formula C22H31N3O3S B11681056 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-(phenylcarbonyl)pyrimidin-4(3H)-one

2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-(phenylcarbonyl)pyrimidin-4(3H)-one

Cat. No.: B11681056
M. Wt: 417.6 g/mol
InChI Key: ZMAZFFOIWHFNDE-UHFFFAOYSA-N
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Description

3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a benzoyl group, a diethylaminoethyl sulfanyl group, and a hydroxy-pentyl-dihydropyrimidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the benzoyl group: This step involves the acylation of the dihydropyrimidinone core using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the diethylaminoethyl sulfanyl group: This can be done through a nucleophilic substitution reaction where the dihydropyrimidinone core is reacted with 2-(diethylamino)ethyl chloride and a thiol compound under basic conditions.

    Hydroxylation and pentylation: The final steps involve hydroxylation of the pyrimidinone ring and subsequent alkylation with a pentyl group using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The diethylaminoethyl sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-KETO-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE.

    Reduction: Formation of 3-BENZYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZOYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE
  • 3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-HEXYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Uniqueness

3-BENZOYL-2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the diethylaminoethyl sulfanyl group, in particular, may enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C22H31N3O3S

Molecular Weight

417.6 g/mol

IUPAC Name

3-benzoyl-2-[2-(diethylamino)ethylsulfanyl]-6-hydroxy-5-pentylpyrimidin-4-one

InChI

InChI=1S/C22H31N3O3S/c1-4-7-9-14-18-19(26)23-22(29-16-15-24(5-2)6-3)25(21(18)28)20(27)17-12-10-8-11-13-17/h8,10-13,26H,4-7,9,14-16H2,1-3H3

InChI Key

ZMAZFFOIWHFNDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(N(C1=O)C(=O)C2=CC=CC=C2)SCCN(CC)CC)O

Origin of Product

United States

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